molecular formula C9H13N3 B3019489 (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine CAS No. 884738-96-9

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B3019489
CAS No.: 884738-96-9
M. Wt: 163.224
InChI Key: WGDHXHKTNGOFPW-QMMMGPOBSA-N
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Description

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyridine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available pyridine-2-carboxaldehyde.

    Formation of Pyrrolidine Ring: The pyridine-2-carboxaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine ring structure.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing large reactors for the condensation step to ensure high yield.

    Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and safety.

    Automated Chiral Resolution: Implementing automated systems for chiral resolution to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of fully reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.

    1-(Pyridin-2-yl)pyrrolidin-2-amine: A structural isomer with the amine group at a different position.

    1-(Pyridin-3-yl)pyrrolidin-3-amine: A positional isomer with the pyridine ring attached at a different position.

Uniqueness

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can result in distinct biological activity and selectivity compared to its isomers and enantiomers.

Properties

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHXHKTNGOFPW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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